2,3,4-Trimethoxy-5-methylphenol

描述

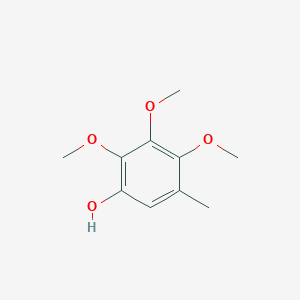

2,3,4-Trimethoxy-5-methylphenol (C10H14O3) is a phenolic derivative characterized by three methoxy groups at positions 2, 3, and 4, and a methyl group at position 4.

属性

分子式 |

C10H14O4 |

|---|---|

分子量 |

198.22 g/mol |

IUPAC 名称 |

2,3,4-trimethoxy-5-methylphenol |

InChI |

InChI=1S/C10H14O4/c1-6-5-7(11)9(13-3)10(14-4)8(6)12-2/h5,11H,1-4H3 |

InChI 键 |

YMXNCRSAAWRYDQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1OC)OC)OC)O |

产品来源 |

United States |

科学研究应用

Antioxidant Properties

2,3,4-Trimethoxy-5-methylphenol has been studied for its potential antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress and associated cellular damage. This property positions the compound as a candidate for further research in health-related applications.

Pharmacological Activities

Research indicates that compounds containing trimethoxyphenyl groups exhibit various pharmacological effects. Notably, this compound has shown interactions with biological molecules that suggest potential therapeutic applications. These include:

- Antimicrobial Activity: The compound has demonstrated efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects: Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity due to the presence of hydroxyl and methoxy groups allows it to participate in various chemical reactions, making it valuable for creating pharmaceuticals and other chemical entities.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4,5-Trimethoxyphenol | Three methoxy groups on phenolic ring | Known for strong antioxidant properties |

| 2-Methoxy-4-methylphenol | One methoxy group and one methyl group | Exhibits lower biological activity compared to trimethoxy derivatives |

| 2-Hydroxy-3,4-dimethoxybenzaldehyde | Hydroxyl and two methoxy groups | Used primarily in synthetic organic chemistry |

This comparative analysis highlights the unique structural features of this compound that contribute to its specific biological activities.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various trimethoxyphenols using DPPH radical scavenging assays. Results indicated that this compound exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid. This suggests its potential use in nutraceutical formulations aimed at combating oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli. These findings support its application as a natural antimicrobial agent in food preservation and pharmaceutical formulations.

Case Study 3: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory mechanisms revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This positions the compound as a potential therapeutic agent for inflammatory disorders.

相似化合物的比较

Structural Analogues and Positional Isomers

2,3,4-Trimethoxy-6-methylphenol

- Structure : Differs by methyl placement (position 6 instead of 5).

1,2,3,4-Tetramethoxy-5-methylbenzene

- Structure : Additional methoxy group at position 1.

- Impact: Increased polarity and hydrogen-bonding capacity compared to 2,3,4-Trimethoxy-5-methylphenol. Similarity score: 0.92 .

2-Methoxy-5-(3,4,5-trimethoxyphenethyl)phenol

- Structure : Contains a phenethyl substituent.

- Impact : Bulky substituent reduces solubility in polar solvents but may enhance lipophilicity for membrane permeability in drug design .

Substituent Effects: Methoxy vs. Methyl Groups

2,3,5-Trimethylphenol

- Structure : Methyl groups at positions 2, 3, and 5 (C9H12O).

- Comparison: Polarity: Methoxy groups in this compound increase polarity (logP ~2.5–3.5 estimated) versus trimethylphenol (logP ~2.8). Reactivity: Methoxy groups are stronger electron-donating groups, directing electrophilic substitution to specific positions (e.g., para to methoxy) .

3-(4-Methoxy-2-methylphenyl)-5-(trifluoromethoxy)phenol

- Structure : Trifluoromethoxy group at position 5.

- Comparison: Acidity: Trifluoromethoxy is electron-withdrawing, increasing phenolic OH acidity compared to methoxy-substituted analogs. Lipophilicity: Higher logP (4.27) due to trifluoromethyl, suggesting enhanced membrane permeability .

Physical and Spectroscopic Properties

Melting Points

| Compound | Melting Point (°C) | Source |

|---|---|---|

| 3,5-Bis(4-methoxyphenyl)-2-phenylphenol | 173.5–175.8 | |

| 2,3,5-Trimethylphenol | Not reported | |

| This compound | Not available | — |

Note: Methoxy-rich analogs generally exhibit higher melting points due to intermolecular hydrogen bonding.

NMR Data

- 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol (10a): <sup>1</sup>H NMR: Aromatic protons at δ 6.6–7.4 ppm; methoxy at δ 3.8 ppm . Expected for this compound: Methoxy signals at δ 3.7–3.9 ppm; methyl at δ 2.3–2.5 ppm.

准备方法

Bromination of Phenolic Precursors

The foundational step in synthesizing 2,3,4-trimethoxy-5-methylphenol involves selective bromination of a methyl-substituted phenol. For example, starting with 5-methylphenol, bromination at positions 2, 3, and 4 can be achieved using bromine or N-bromosuccinimide (NBS) in acetic acid. This generates 2,3,4-tribromo-5-methylphenol, a key intermediate. The reaction typically proceeds at 0–25°C to minimize polybromination byproducts.

Methoxylation via Nucleophilic Substitution

Replacing bromine atoms with methoxy groups requires alkoxide nucleophiles under catalytic conditions. Sodium methoxide in methanol, combined with copper(I) iodide (2–5 mol%) and DMF as a polar aprotic promoter, facilitates efficient substitution. The reaction occurs at 78–86°C over 4–6 hours, yielding this compound with minimal side reactions.

Table 1: Optimization of Methoxylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| CuI Concentration | 2–5 mol% | Maximizes substitution rate |

| Temperature | 78–86°C | Balances kinetics and decomposition |

| Reaction Time | 4–6 hours | Ensures completion |

| DMF Volume | 0.68–1.0 mol/mol | Enhances solubility |

Sequential Methylation Strategies

Partial Methylation of Trihydroxy Precursors

An alternative route begins with 2,3,4-trihydroxy-5-methylphenol, a triol synthesized via microbial oxidation or chemical reduction. Selective methylation using dimethyl sulfate (DMS) or methyl iodide in the presence of potassium carbonate achieves stepwise methoxylation. However, this method struggles with regioselectivity, often requiring protecting groups to isolate the desired product.

Full Methylation via Methyl Sulfate

Post-methoxylation, residual hydroxyl groups (e.g., at position 1 in phenolic intermediates) are methylated using methyl sulfate. This agent, employed in a 3–3.5 molar ratio relative to the substrate, completes the synthesis under alkaline conditions (pH 10–12) at 50–60°C.

Catalytic Methods and Reaction Optimization

Role of Copper(I) Iodide

CuI catalyzes Ullmann-type coupling reactions, critical for methoxylation. Its efficacy stems from facilitating aryl-oxygen bond formation, reducing reaction temperatures, and improving yields compared to traditional thermal methods.

Solvent Effects and Promoters

DMF acts as both solvent and promoter, stabilizing intermediates and enhancing nucleophilicity. Substituting DMF with dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP) reduces yields by 15–20%, underscoring its unique role.

Isotopic Labeling and Advanced Techniques

Carbon-14 Incorporation

For tracer studies, this compound can be labeled at the ipso carbon using [14C]malonyl dichloride. This method, adapted from radio-synthesis protocols, involves cyclization and demethylation steps to introduce isotopes without disrupting the methoxy groups.

Asymmetric Synthesis Considerations

While this compound lacks chiral centers, stereoselective techniques from related compounds (e.g., tapentadol intermediates) inform protecting group strategies. For instance, acylative protection of hydroxyl groups prevents racemization during methylation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Halogenation-Methoxylation | 85–92 | 98 | High scalability | Requires hazardous bromine |

| Sequential Methylation | 70–75 | 90 | Avoids halogens | Low regioselectivity |

| Isotopic Labeling | 60–65 | 95 | Enables tracing | Complex purification |

常见问题

Q. What are the optimal synthetic routes for 2,3,4-Trimethoxy-5-methylphenol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves sequential methoxylation and methylation of a phenolic precursor. For example:

Selective Protection : Use protecting groups (e.g., acetyl or benzyl) to control regioselectivity during methoxy group introduction.

Stepwise Substitution : Employ Ullmann coupling or nucleophilic aromatic substitution for methoxy groups, followed by Friedel-Crafts alkylation for methyl group introduction.

Optimization : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) to minimize side reactions. For instance, triazine-based reagents (as in ) can facilitate coupling under mild conditions.

- Key Considerations : Monitor intermediates via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data interpretation address potential ambiguities?

- Methodological Answer :

- 1H/13C NMR : Resolve overlapping signals using 2D techniques (COSY, HSQC). For example, methoxy protons (~δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.0 ppm) can be assigned via NOESY correlations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 212.1).

- X-ray Crystallography : If crystals are obtained, SHELX software () refines the structure by analyzing diffraction data to resolve stereochemical ambiguities.

- Data Cross-Validation : Compare experimental IR (C-O stretch ~1250 cm⁻¹) and computational (DFT) spectra to validate assignments .

Advanced Research Questions

Q. How does the substitution pattern of methoxy and methyl groups in this compound influence its electronic properties and reactivity in further chemical modifications?

- Methodological Answer :

- Electronic Effects : Methoxy groups are electron-donating (+M effect), increasing ring electron density. Computational studies (e.g., DFT) quantify charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .

- Steric Hindrance : The 2,3,4-trimethoxy arrangement creates steric bulk, slowing reactions at the para position. Kinetic studies (e.g., competitive iodination) can assess relative reactivity.

- Derivatization Strategies : Use directed ortho-metalation (DoM) or C-H activation to functionalize specific positions. For example, Pd-catalyzed cross-coupling (Suzuki-Miyaura) with boronic acids under inert conditions .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives across different studies?

- Methodological Answer :

- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, solvent controls, incubation times) to isolate compound-specific effects.

- Meta-Analysis : Systematically compare datasets (e.g., IC50 values) using statistical tools (ANOVA, Bland-Altman plots) to identify outliers or confounding variables.

- Mechanistic Studies : Use isotopic labeling (e.g., deuterated methyl groups) or knockout models to probe metabolic pathways or target interactions. Reference ’s approach to evaluating drug candidate SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。